1-(3-Amino-4-(trifluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(3-Amino-4-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H10F3NO It is characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring, along with a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(trifluoromethyl)phenyl)propan-1-one typically involves the introduction of the trifluoromethyl group and the amino group onto the phenyl ring, followed by the formation of the propanone moiety. One common method involves the reaction of 3-nitro-4-(trifluoromethyl)benzaldehyde with a suitable amine under reductive conditions to form the corresponding amine derivative. This intermediate is then subjected to further reactions to introduce the propanone group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted phenyl derivatives .
Scientific Research Applications
1-(3-Amino-4-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The amino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an antidepressant drug.
Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethyl and phenyl groups but different functional groups.
Uniqueness: The presence of both an amino group and a trifluoromethyl group on the phenyl ring, along with the propanone moiety, makes it a versatile compound for various chemical reactions and applications .
Properties
Molecular Formula |
C10H10F3NO |
---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
1-[3-amino-4-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10F3NO/c1-2-9(15)6-3-4-7(8(14)5-6)10(11,12)13/h3-5H,2,14H2,1H3 |
InChI Key |
JZRGAEOIWLWMJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
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